molecular formula C21H16Cl2F3N5O2 B2423212 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one CAS No. 303986-19-8

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one

Cat. No.: B2423212
CAS No.: 303986-19-8
M. Wt: 498.29
InChI Key: BTFDQKMMKLCOAU-UHFFFAOYSA-N
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Description

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoxalinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxalinone Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.

    Introduction of the Chlorine and Pyridinyl Groups: Chlorination and subsequent coupling with a pyridinyl derivative are essential steps.

    Attachment of the Furylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.

Scientific Research Applications

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1-methyl-1H-Indole-5-carboxylic acid: This compound shares the chloro and indole functional groups but differs in its overall structure and applications.

    Quinoxaline derivatives: These compounds have a similar core structure but may have different substituents, leading to varied biological activities.

Uniqueness

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(furan-2-ylmethylamino)quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2F3N5O2/c22-13-3-4-17-16(9-13)30-19(29-11-14-2-1-7-33-14)20(32)31(17)6-5-27-18-15(23)8-12(10-28-18)21(24,25)26/h1-4,7-10H,5-6,11H2,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFDQKMMKLCOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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